molecular formula C16H16N2O2S2 B12267702 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine

4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B12267702
M. Wt: 332.4 g/mol
InChI Key: ODGIGWNGHANGKE-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine is a chemical compound with a molecular formula of C15H17NO2S It is known for its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenylethylamine Moiety: The final step involves the reaction of the methanesulfonylated benzothiazole with 2-phenylethylamine under suitable conditions, such as heating in a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methanesulfonyl-N-(2-phenylethyl)aniline
  • 4-methanesulfonyl-N-(2-phenylethyl)benzamide
  • 4-methanesulfonyl-N-(2-phenylethyl)thiourea

Comparison

Compared to similar compounds, 4-methanesulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methylsulfonyl-N-(2-phenylethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H16N2O2S2/c1-22(19,20)14-9-5-8-13-15(14)18-16(21-13)17-11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

ODGIGWNGHANGKE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCC3=CC=CC=C3

Origin of Product

United States

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